molecular formula C12H10N2O4S B11795735 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B11795735
M. Wt: 278.29 g/mol
InChI Key: BOEOPVPOIALPNA-UHFFFAOYSA-N
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Description

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a unique combination of furan and thiazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the reaction of 7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl) with acetic acid derivatives. One common method includes the use of anhydrous sodium acetate and glacial acetic acid as reagents . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted thiazolopyrimidine compounds.

Scientific Research Applications

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor in cancer cells, disrupting their metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid stands out due to its unique combination of furan and thiazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid, with CAS number 1411766-78-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of the compound is C12H10N2O4SC_{12}H_{10}N_2O_4S, and it features a thiazolo-pyrimidine core with a furan substituent. Its structure is significant for its biological interactions.

PropertyValue
Molecular Weight270.29 g/mol
Chemical FormulaC₁₂H₁₀N₂O₄S
CAS Number1411766-78-3

Antimicrobial Activity

Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains. The presence of the furan moiety may enhance this activity by increasing lipophilicity and improving membrane penetration.

  • Mechanism of Action : The compound likely interacts with bacterial enzymes or cellular components, disrupting vital processes such as protein synthesis or cell wall integrity.
  • Case Study : A study demonstrated that thiazolo-pyrimidines exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin against Mycobacterium smegmatis .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays.

  • Cell Lines Tested : The compound was tested on breast, colon, and lung cancer cell lines.
  • Results : Significant antiproliferative effects were observed, indicating that the compound can inhibit cancer cell growth in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, the compound has been associated with other pharmacological effects:

  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting key inflammatory mediators.
  • Antioxidant Activity : The presence of furan and thiazole rings contributes to antioxidant effects, potentially protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
Furan RingEnhances membrane permeability
Thiazolo-Pyrimidine CoreCritical for enzyme inhibition
Acetic Acid Side ChainModulates solubility and bioavailability

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

2-[7-(furan-2-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetic acid

InChI

InChI=1S/C12H10N2O4S/c15-10-5-8(9-2-1-3-18-9)13-12-14(10)7(6-19-12)4-11(16)17/h1-3,5,7H,4,6H2,(H,16,17)

InChI Key

BOEOPVPOIALPNA-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C=C(N=C2S1)C3=CC=CO3)CC(=O)O

Origin of Product

United States

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